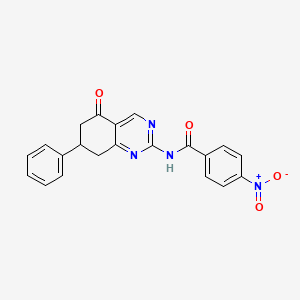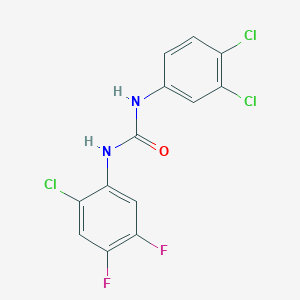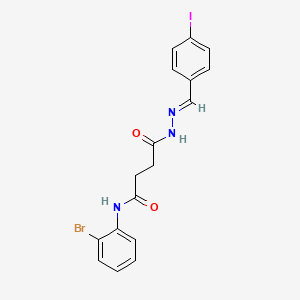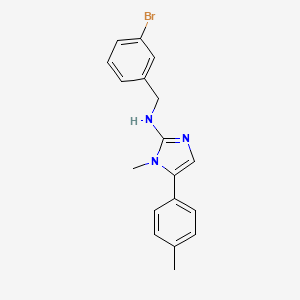![molecular formula C14H19N3O3 B11564349 4-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]morpholine](/img/structure/B11564349.png)
4-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]morpholine is a complex organic compound featuring a morpholine ring substituted with a nitro group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]morpholine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized by reacting 1,4-dibromobutane with aniline in the presence of sodium sulfate.
Nitration: The nitration of the aromatic ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Morpholine Ring Formation: The morpholine ring is introduced through a substitution reaction involving morpholine and the nitro-substituted aromatic compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]morpholine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
4-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its ability to interact with various biological targets.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is employed in studies investigating the effects of nitro and morpholine groups on biological systems.
Mechanism of Action
The mechanism of action of 4-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]morpholine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorobenzyl)-1-(5-nitro-2-(pyrrolidin-1-yl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: This compound shares the nitro and pyrrolidine groups but has a different core structure.
4-(Pyrrolidin-1-yl)benzonitrile: Similar in having the pyrrolidine ring but lacks the morpholine and nitro groups.
Uniqueness
4-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]morpholine is unique due to the combination of the nitro, pyrrolidine, and morpholine groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H19N3O3 |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
4-(2-nitro-5-pyrrolidin-1-ylphenyl)morpholine |
InChI |
InChI=1S/C14H19N3O3/c18-17(19)13-4-3-12(15-5-1-2-6-15)11-14(13)16-7-9-20-10-8-16/h3-4,11H,1-2,5-10H2 |
InChI Key |
FJFSLLRMCMMHKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11564267.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11564273.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11564275.png)





![3-(Butylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11564298.png)
![6-(4-Chlorophenyl)-2-(3,4-dichlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11564299.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11564306.png)
![N'-[(E)-pyridin-4-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11564307.png)
![(4E)-2-(3-chlorophenyl)-4-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11564315.png)

